O-Propyl propanethioate
CAS No.: 656254-67-0
Cat. No.: VC16809562
Molecular Formula: C6H12OS
Molecular Weight: 132.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 656254-67-0 |
|---|---|
| Molecular Formula | C6H12OS |
| Molecular Weight | 132.23 g/mol |
| IUPAC Name | O-propyl propanethioate |
| Standard InChI | InChI=1S/C6H12OS/c1-3-5-7-6(8)4-2/h3-5H2,1-2H3 |
| Standard InChI Key | LJPQPOPWEZOQGU-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=S)CC |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Isomerism
O-Propyl propanethioate is characterized by the IUPAC name O-propyl propanethioate, distinguishing it from its structural isomer S-propyl propanethioate (CAS 2432-43-1). The critical distinction lies in the position of the thioester group: the O-isomer features a propyloxy group bonded to the thiocarbonyl sulfur (), whereas the S-isomer has a propylthio group () . This difference significantly influences reactivity and physicochemical behavior.
Table 1: Molecular identifiers for O-propyl propanethioate
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 656254-67-0 | VulcanChem |
| Molecular Formula | PubChem | |
| Molecular Weight | 132.23 g/mol | NIST |
| SMILES Notation | CCCOC(=S)CC | PubChem |
| InChI Key | LJPQPOPWEZOQGU-UHFFFAOYSA-N | VulcanChem |
The compound’s canonical SMILES string (CCCOC(=S)CC) confirms a linear alkyl chain with a thiocarbonate moiety. Computational analyses predict a rotatable bond count of 4 and a hydrogen bond acceptor count of 2, suggesting moderate flexibility and polarizability .
Synthesis and Reactivity
Theoretical Synthesis Pathways
While direct synthesis methods for O-propyl propanethioate remain undocumented in public literature, analogous thioesterification reactions provide a framework for hypothetical routes. A plausible three-step process could involve:
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Propene Hydration: Conversion of propene () to propan-1-ol via acid-catalyzed hydration.
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Thioacid Formation: Oxidation of propanethiol () to propanethioic acid ().
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Esterification: Condensation of propan-1-ol with propanethioic acid under acidic conditions to yield O-propyl propanethioate .
Table 2: Comparison of O- and S-propyl propanethioate isomers
| Property | O-Propyl Propanethioate | S-Propyl Propanethioate |
|---|---|---|
| CAS Number | 656254-67-0 | 2432-43-1 |
| Boiling Point | Not reported | 943 K (estimated) |
| Chromatographic Retention (Apiezon M) | N/A | 943 Kovats Index |
Reactivity Profile
Physical and Analytical Properties
Spectroscopic Characterization
Gas chromatography-mass spectrometry (GC-MS) data for the structurally similar S-propyl propanethioate reveal a base peak at m/z 61, corresponding to the fragment. While O-propyl propanethioate’s mass spectrum is unreported, its fragmentation pattern likely differs due to the altered sulfur position .
Thermodynamic Parameters
The compound’s calculated XLogP3 value of 2.1 indicates moderate lipophilicity, comparable to medium-chain fatty acid esters. This property suggests potential utility in lipid-based formulations, though experimental validation is absent .
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